molecular formula C22H19ClN2O3 B2934231 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 1023554-63-3

1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B2934231
CAS No.: 1023554-63-3
M. Wt: 394.86
InChI Key: DDIGZUUAGLRWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-(4-chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic derivative of the 3,4-dihydroisoquinoline scaffold, characterized by a 6,7-dimethoxy substitution on the isoquinoline ring and a 4-chlorophenoxy pyridinyl moiety at position 1. The 4-chlorophenoxy pyridinyl group distinguishes it from other derivatives, likely influencing its physicochemical properties and bioactivity.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-26-19-12-14-9-11-24-21(18(14)13-20(19)27-2)17-4-3-10-25-22(17)28-16-7-5-15(23)6-8-16/h3-8,10,12-13H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGZUUAGLRWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenoxy group through nucleophilic substitution. The dihydroisoquinoline moiety is then constructed via cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly performed using hydrogenation or metal hydrides, this reaction can reduce double bonds or other reducible groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions. Reagents like halogens or alkylating agents are often used.

    Cyclization: This reaction forms ring structures, which are crucial for constructing the dihydroisoquinoline moiety.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 3,4-dihydroisoquinoline derivatives are highly dependent on substituent modifications. Key structural analogs and their comparative features are summarized below:

Compound Name Substituents at Position 1 Biological Activity/Application Reference ID
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 2-Chlorophenyl, 3-methyl In silico studies (biological activity)
1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline 4-Chlorophenyl Exact mass data (C17H16ClNO2)
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Chloromethyl Precursor for antimicrobial thiazoles
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide Phenylacetamide HIV-1 RT inhibition (IC50: µM range)
1-(Trifluoroethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Trifluoroethyl X-ray crystallography, structural studies

Key Observations:

  • Substituent Position and Bioactivity: The 4-chlorophenoxy pyridinyl group in the target compound introduces steric bulk and electronic effects distinct from simpler chlorophenyl (e.g., 2- or 4-chlorophenyl in ) or chloromethyl () analogs. These differences may enhance target selectivity or solubility.
  • Antimicrobial Activity: Derivatives with chloromethyl substituents (e.g., compound 3 in ) exhibit antimicrobial properties, likely due to reactive alkylating groups . In contrast, the target compound’s pyridinyl-phenoxy moiety may favor enzyme inhibition over direct microbial toxicity.
  • Enzyme Inhibition: Acetamide derivatives () show moderate HIV-1 reverse transcriptase (RT) inhibition, with IC50 values in the µM range.

Photophysical and Stereochemical Properties

  • Acid-Base Interactions: 6,7-Dimethoxy-3,4-dihydroisoquinoline exhibits dual emission in protic solvents due to protonation at the imine nitrogen (). The target compound’s pyridinyl group may further modulate its photophysical behavior .
  • Stereoselectivity : Chiral analogs (e.g., Reissert compounds in ) highlight the role of stereochemistry in biological activity. The target compound’s lack of chiral centers (based on structure) may simplify synthesis but reduce enantioselective interactions .

Biological Activity

1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H20ClN2O3
  • Molecular Weight : 364.83 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems and ion channels:

  • Calcium Channel Modulation : The compound has been shown to influence calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, it enhances calcium influx in smooth muscle tissues, which is crucial for muscle contractility .
  • Receptor Activity : Immunohistochemical studies revealed a significant reduction (47%) in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells following treatment with the compound. This suggests a potential role in modulating serotonergic signaling pathways .
  • Contractile Activity : In ex vivo experiments on isolated smooth muscle preparations, the compound demonstrated a dose-dependent effect on contractile activity, peaking at a concentration of 50 μM where it induced approximately 31.6% of the force generated by acetylcholine .

Biological Activity Summary Table

Biological Activity Mechanism Concentration (μM) Effect
Calcium Current ModulationActivation of L-type Ca²⁺ channels50Increased calcium influx
Serotonin Receptor InhibitionReduced activity of 5-HT2A and 5-HT2B receptorsN/ADecreased neurotransmitter signaling
Muscle ContractilityEnhanced spontaneous contractile activity25 - 100Significant contraction observed

Study on Smooth Muscle Contractility

A detailed study conducted on isolated rat stomach smooth muscle tissues demonstrated the effects of the compound on spontaneous contractile activity. The results indicated that at concentrations between 25 to 100 μM, the compound significantly modulated muscle contractions without causing spasmolytic effects typical for other isoquinoline derivatives .

In Silico Analysis

In silico predictions using PASS (Prediction of Activity Spectra for Substances) analysis suggested that the compound could potentially affect muscle contractility. This was later confirmed through experimental validation in vitro and ex vivo settings .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline?

Methodological Answer:
The synthesis typically involves cyclodehydration of precursors such as β-(3,4-dimethoxyphenyl)-ethylamine derivatives and substituted phenylacetyl chlorides. For example, condensation of β-(3,4-dimethoxyphenyl)-ethylamine with 4-chlorophenoxy-substituted pyridinyl acetyl chloride, followed by cyclization under acidic or dehydrating conditions, yields the dihydroisoquinoline core . Key steps include:

  • Methylation using deuterated methanol (CD₃OD) to introduce methoxy groups .
  • Cyclodehydration with agents like phosphorus oxychloride (POCl₃) to form the isoquinoline ring .
    Purification often employs column chromatography or recrystallization.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., Exact Mass: 301.0636 for C₁₇H₁₆ClNO₂) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at C6/C7, dihydroisoquinoline protons) .
  • X-ray Crystallography: Resolves structural ambiguities, especially when crystallized as hydrochloride salts (e.g., InChI Key: PQXVEYYRJHMTEV-UHFFFAOYSA-N) .
  • HPLC with UV/Vis Detection: Assesses purity (>98%) using C18 columns and methanol/water gradients .

Advanced: How can enantioselective synthesis be optimized for dihydroisoquinoline derivatives like this compound?

Methodological Answer:

  • Catalytic Asymmetric Alkynylation: Use chiral catalysts (e.g., Cu(I)/bisphosphine complexes) to introduce stereochemistry at the C1 position. For example, enantioselective alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline with alkynylzinc reagents achieves >90% enantiomeric excess (ee) .
  • Chiral Auxiliaries: Temporarily attach groups like tert-butoxycarbonyl (Boc) to control stereochemistry during cyclization .
  • Kinetic Resolution: Separate enantiomers via enzymatic or chemical methods if racemization occurs .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation with Crystallography: Compare experimental NMR shifts (e.g., δ 3.85 ppm for OCH₃) with X-ray-derived structures to confirm assignments .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict NMR or IR spectra and identify discrepancies .
  • Isotopic Labeling: Introduce deuterium or ¹³C labels to trace proton environments and resolve overlapping signals .

Advanced: What reaction conditions favor high-yield dehydrogenation of 3,4-dihydroisoquinoline to isoquinoline derivatives?

Methodological Answer:

  • Catalytic Dehydrogenation: Palladium/charcoal (Pd/C) under reflux in toluene achieves >80% yield. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline dehydrogenates to 6,7-dimethoxyisoquinoline at 110°C .
  • Oxidative Agents: Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane for mild, selective oxidation .
  • Temperature Control: Avoid exceeding 150°C to prevent decomposition of methoxy groups .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep as hydrochloride salt (hygroscopic) in airtight containers at 2–8°C .
  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to irritant properties (Safety Phrase: S24/25) .
  • Waste Disposal: Neutralize with 1M NaOH before incineration to avoid releasing chlorinated byproducts .

Advanced: How can researchers modify the substituents on the pyridine or isoquinoline rings to study structure-activity relationships (SAR)?

Methodological Answer:

  • Electrophilic Aromatic Substitution: Introduce halogens (e.g., Cl, Br) at the 4-position of the chlorophenoxy group using NBS or Cl₂ gas .
  • Suzuki Coupling: Attach aryl/heteroaryl groups to the pyridine ring via Pd-catalyzed cross-coupling with boronic acids .
  • Demethylation: Treat with BBr₃ in CH₂Cl₂ to convert methoxy groups to hydroxyls for hydrogen-bonding studies .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • Solubility Profile:

    SolventSolubility (mg/mL)
    Water10–15 (as HCl salt)
    Methanol>50
    DMSO20–30
  • Implications: Use polar aprotic solvents (e.g., DMF) for reactions requiring high solubility. For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Pyridine Ring Activation: The electron-withdrawing 4-chlorophenoxy group enhances electrophilicity at the pyridine C2 position, facilitating nucleophilic attack (e.g., by amines or alkoxides) .
  • Steric Effects: The 3-pyridinyl substituent creates steric hindrance, favoring para-substitution over meta .
  • Leaving Group Efficiency: Chlorine at the 4-position acts as a superior leaving group compared to methoxy, enabling efficient displacement in SNAr reactions .

Advanced: How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic Conditions: Incubate in 0.1M HCl at 40°C for 24h; monitor via HPLC for dechlorination or ring-opening .
    • Basic Conditions: Expose to 0.1M NaOH; check for demethylation or hydrolysis of the dihydroisoquinoline ring .
    • Thermal Stress: Heat at 80°C for 48h; assess decomposition by TGA-DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.